molecular formula C12H8N2O3 B1169202 phosphonoglycosphingolipid FGL-IIb CAS No. 124363-52-6

phosphonoglycosphingolipid FGL-IIb

Cat. No.: B1169202
CAS No.: 124363-52-6
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Description

Phosphonoglycosphingolipid FGL-IIb is a high-purity, research-grade glycosphingolipid provided for investigative use in biochemical and cell biological studies. Glycosphingolipids (GSLs) are a specialized class of membrane lipids composed of a ceramide backbone linked to a carbohydrate-rich head group, and are known to be crucial components of lipid rafts that populate the plasma membrane of eukaryotic cells . These molecules are involved in a wide array of fundamental biological processes, including cell-cell recognition, signal transduction, and host-pathogen interactions . The "phosphono-" prefix indicates the presence of a carbon-phosphorus bond in its structure, a feature found in certain sphingolipids of lower animals and invertebrates . This product is intended for use by qualified researchers in a controlled laboratory setting. It is not for human or veterinary diagnostic or therapeutic use. Specific details regarding the source, confirmed structure, and exact research applications for FGL-IIb should be obtained from the analytical certificate of analysis provided with the product or the primary scientific literature.

Properties

CAS No.

124363-52-6

Molecular Formula

C12H8N2O3

Synonyms

phosphonoglycosphingolipid FGL-IIb

Origin of Product

United States

Methodologies for Isolation and Purification of Phosphonoglycosphingolipid Fgl Iib

Advanced Chromatographic Techniques for Lipid Fractionation

Chromatographic methods are indispensable for the high-resolution separation of complex lipid mixtures, enabling the isolation of specific compounds like FGL-IIb.

Applications of Two-Dimensional Thin-Layer Chromatography (TLC)

Two-dimensional thin-layer chromatography (2D-TLC) plays a pivotal role in the initial identification and preliminary fractionation of phosphonoglycosphingolipids, including FGL-IIb. This technique involves applying the sample to a corner of a TLC plate and developing it consecutively in two directions, often with different solvent systems for each dimension merckmillipore.comtanta.edu.eg. This sequential development, with the plate rotated 90 degrees after the first run and dried, enhances separation efficiency for mixtures containing numerous components or closely related compounds that are difficult to resolve using one-dimensional TLC merckmillipore.comtanta.edu.eggpi.ac.in. FGL-IIb was first identified in the nerve fibers of Aplysia kurodai through the application of 2D-TLC nih.govoup.com. The advantage of 2D-TLC in this context is its ability to achieve superior resolution for complex lipid classes, making it effective for separating phosphonoglycosphingolipids from other co-existing lipids tanta.edu.eggpi.ac.in.

Specialized Column Chromatography Protocols (e.g., Iatrobeads)

For the definitive isolation and purification of FGL-IIb, specialized column chromatography protocols are employed. Iatrobeads column chromatography has been specifically utilized for the isolation of FGL-IIb from the nervous system of Aplysia kurodai nih.gov. Iatrobeads are porous fine silica (B1680970) gel materials known for their exceptional uniformity and stability, making them suitable for the chromatographic cleanup and separation of various lipids, including phospholipids (B1166683), gangliosides, and oligosaccharides shell-usa.com. The isolation of FGL-IIb using Iatrobeads typically involves the use of multiple solvent systems, with previous studies mentioning the application of three distinct solvent systems to achieve effective separation nih.gov. While the exact compositions of these solvent systems may vary based on the specific research protocol, they are designed to exploit subtle differences in polarity and affinity between FGL-IIb and other co-eluting compounds, leading to its isolation in a purified form.

Strategic Approaches for Initial Lipid Extraction and Sample Preparation

The success of FGL-IIb isolation begins with effective initial lipid extraction and meticulous sample preparation from the biological source. FGL-IIb is found in the nervous system of Aplysia kurodai nih.gov.

Tissue Collection and Storage: To prevent degradation, tissues should be processed freshly. If immediate extraction is not feasible, tissues should be rapidly frozen, ideally in liquid nitrogen, and stored at -70°C in sealed glass containers ugent.be. Oxidative degradation is a concern for lipid extracts, and storage in solutions, particularly chloroform-methanol mixtures, at low temperatures (-70°C) and under nitrogen atmosphere, is recommended ugent.be. Antioxidants like butylated hydroxytoluene (BHT) can also be added to the solvent during storage to further minimize oxidation ugent.be.

Homogenization and Solvent Extraction: The initial step involves the homogenization of the nervous tissue to disrupt cell membranes and facilitate lipid release. Soft tissues can be minced and homogenized using devices such as an Ultraturax or a glass-Teflon Potter in the presence of a suitable solvent mixture ugent.be. Harder tissues might require pulverization in liquid nitrogen before extraction ugent.berockefeller.edu.

Lipid extraction from biological samples often employs organic solvent mixtures. Common methods, such as the Bligh and Dyer or Folch methods, utilize chloroform/methanol mixtures in specific ratios (e.g., 1:2 or 2:1 by volume) to effectively extract total lipids researchgate.net. These methods involve adding the solvent mixture to the homogenized tissue, followed by thorough agitation to ensure complete extraction rockefeller.eduabcam.commdpi.com. After agitation, the mixture is typically centrifuged to separate the solid tissue debris from the lipid-containing supernatant rockefeller.eduabcam.commdpi.com. The lipid-rich organic phase is then collected. Subsequent steps may involve washing the extract to remove non-lipid contaminants and then drying the organic solution, often under a stream of nitrogen or in a vacuum concentrator, to obtain a dried lipid film rockefeller.eduabcam.commdpi.com. This lipid film can then be re-dissolved in a small volume of appropriate solvent for further chromatographic purification.

Detailed Structural Elucidation of Phosphonoglycosphingolipid Fgl Iib

Comprehensive Spectroscopic Analyses for Glycosphingolipid Architecture

Spectroscopic methods are indispensable for deciphering the architecture of complex glycosphingolipids like FGL-IIb, providing critical insights into their molecular composition, linkages, and stereochemistry.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., Fast Atom Bombardment Mass Spectrometry)

Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been a primary mass spectrometry technique used in the structural elucidation of FGL-IIb nih.govnih.govresearchgate.net. MS provides information on the molecular weight of the intact glycolipid and, through its fragmentation patterns, reveals the sequence of sugar residues and the composition of the ceramide moiety nih.govlibretexts.orgacdlabs.com. Fragmentation in MS occurs when the ionized molecule breaks into smaller charged fragments, the m/z values of which can be used to deduce structural features libretexts.orgusp.br. For FGL-IIb, FAB-MS was instrumental in confirming the molecular ion and providing diagnostic fragment ions that support the proposed sequence of saccharide units and the attachment points of the phosphonate (B1237965) and pyruvyl groups nih.govnih.govresearchgate.net. The major aliphatic components of the ceramide, including palmitic acid, octadeca-4-sphingenine, and anteisononadeca-4-sphingenine, were also identified through this and other complementary techniques nih.govnih.govnih.gov.

Chemical Derivatization and Selective Hydrolysis for Component Identification

Chemical derivatization and controlled hydrolysis play pivotal roles in breaking down complex glycosphingolipids into identifiable components, allowing for detailed analysis of their building blocks and linkages.

Permethylation Studies for Glycosidic Linkage and Methylation Site Characterization

Permethylation studies were essential for characterizing the glycosidic linkages and identifying methylation sites in FGL-IIb nih.govnih.govresearchgate.netnii.ac.jpqa-bio.com. In this procedure, all hydroxyl groups are methylated, and upon subsequent hydrolysis, the positions of the original glycosidic linkages and any other substituents (like phosphonate or pyruvate) are revealed by the pattern of methylation on the monosaccharide units. This method helps to define which hydroxyls were involved in forming the sugar linkages and which were free. For FGL-IIb, permethylation was crucial for establishing the attachment of the pyruvic acid as a ketal to specific oxygen atoms of the terminal galactose nih.gov.

Controlled Acid and Alkaline Hydrolysis for Monosaccharide, Fatty Acid, and Phosphonate Moiety Identification

Acid Hydrolysis : Controlled acid hydrolysis is used to cleave glycosidic bonds and release monosaccharide components researchgate.netyoutube.comresearchgate.netscispace.comwikipedia.org. For FGL-IIb, sugar analysis, likely following acid hydrolysis, confirmed the presence of glucose, galactose, N-acetylgalactosamine, and fucose nih.govnih.gov. Pyruvic acid, a key structural feature, was identified by thin-layer chromatography (TLC) as its 2,4-dinitrophenylhydrazone after hydrolysis of FGL-IIb nih.gov. The phosphonate moiety (2-aminoethylphosphonyl) is also identified through acid degradation researchgate.net.

Alkaline Hydrolysis : Alkaline hydrolysis, or saponification, is typically employed to release fatty acids from the ceramide portion of glycosphingolipids youtube.comgerhardt.deusask.cauni-wuppertal.deillinois.educremationassociation.org. This process breaks ester bonds, yielding the free fatty acids and the long-chain base. For FGL-IIb, the major aliphatic components of its ceramide moiety were identified as palmitic acid, octadeca-4-sphingenine, and anteisononadeca-4-sphingenine nih.govnih.govnih.gov.

Specific Characterization of Pyruvylated Galactose Moiety Linkages

The pyruvylated galactose moiety is a distinctive feature of FGL-IIb, and its specific characterization was critical for the full structural elucidation. Permethylation studies played a key role in confirming the precise linkage of the pyruvate (B1213749) group nih.govnih.gov. It was established that the pyruvic acid is attached as a ketal to the O-3 and O-4 positions of the terminal galactose residue within the oligosaccharide chain nih.gov. The configuration of this pyruvyl group was determined to be S-1-carboxyethylidene nih.govnih.gov. The identification of pyruvic acid after hydrolysis provided direct evidence for this modification nih.gov.

Cellular and Tissue Localization of Phosphonoglycosphingolipid Fgl Iib in Aplysia

Advanced Immunohistochemical Approaches for In Situ Detection

The in situ detection of phosphonoglycosphingolipid FGL-IIb relies heavily on advanced immunohistochemical techniques. Researchers have successfully employed the indirect immunoperoxidase method to visualize FGL-IIb within freshly dissected abdominal ganglia and nerve fibers of Aplysia kurodai. nih.gov

A crucial aspect of these studies involves the generation and characterization of specific antisera. Antiserum raised against FGL-IIb has demonstrated high specificity, reacting with glycolipids characterized by a pyruvylated galactose at their non-reducing ends. nih.govnih.gov This specificity was validated through thin-layer chromatogram analysis. nih.gov The immunological reaction of FGL-IIb with its antiserum was found to be dependent on the free carboxyl group of the pyruvic acid moiety, as mild acid-methanol treatment abolished its reactivity, which could then be recovered by alkaline hydrolysis. nih.gov

For histological examination, both cryostat and paraffin (B1166041) sections of Aplysia nervous tissue and skin were utilized. nih.gov A critical control for confirming the glycolipid nature of the observed staining involved pretreating tissue sections with a chloroform-methanol mixture (2:1, v/v). This pretreatment consistently abolished the staining of neuropil and neuronal cell bodies, indicating that the immunoreactivity was indeed due to glycolipid antigens. nih.govnih.gov This methodological rigor ensures that the observed localization patterns are attributable to FGL-IIb or other glycolipids sharing the same epitope.

Microscopic Analysis of Subcellular Distribution within Neuronal Structures

Microscopic analysis of FGL-IIb's distribution has provided significant insights into its subcellular localization within the complex neuronal architecture of Aplysia. Despite its presence in nerve fibers, the anti-FGL-IIb antiserum did not distinctly stain neuronal cell bodies in ganglia, nor other cellular elements such as subcutaneous and muscular tissues. nih.gov Furthermore, horizontal sections of the abdominal ganglion stained with anti-FGL-IIb antiserum showed that neurons (indicated by arrowheads) and neuropil (NP) were scarcely stained. nih.gov

This lack of distinct staining within the neuronal cell bodies suggests that FGL-IIb is not predominantly accumulated within these structures or their immediate perikarya, at least in a readily detectable form via this specific immunodetection method. While other phosphonoglycolipids have been reported to be synthesized in neuronal cell bodies (e.g., R2 neuron of Aplysia californica) and subsequently transported to the periphery in axons, the direct microscopic evidence for FGL-IIb specifically points to its primary residence being outside the immediate neuronal soma or dense synaptic regions of the neuropil. nih.gov

Differential Expression and Specific Concentration within Nerve Bundles and Ganglia

A consistent and striking finding across multiple studies is the highly differential expression and specific concentration of FGL-IIb within nerve bundles of Aplysia. Immunohistochemical findings robustly indicate that FGL-IIb is localized specifically and distinctly in nerve bundles. nih.govnih.govoup.com This contrasts sharply with the minimal or absent staining observed in neuronal cell bodies, neuropil, commissures, and periganglionic tissues. nih.govnih.gov

This selective localization is further supported by observations that other phosphonoglycosphingolipids, such as FGL-I, FGL-IIa, and FGL-V, which share the same pyruvic acid epitope as FGL-IIb, also show specific localization in nerve bundles. nih.gov These glycolipids, including FGL-IIb, appear to be specifically concentrated in nerve fibers rather than broadly distributed throughout the ganglia or other tissues. nih.gov

The table below summarizes the observed differential staining patterns of FGL-IIb within Aplysia nervous tissue.

Tissue/Cellular ComponentStaining with Anti-FGL-IIb Antiserum
Nerve BundlesDistinctly stained, specifically localized nih.govnih.govoup.com
Neuropil (Ganglia)Scarcely stained, staining abolished by chloroform-methanol pretreatment nih.gov
Neuronal Cell BodiesScarcely stained, not distinctly stained nih.govnih.gov
Periganglionic TissuesScarcely stained nih.gov
Subcutaneous and Muscular TissuesNot stained nih.gov

This specific concentration of FGL-IIb in nerve bundles highlights its potential role within axonal structures or the extracellular matrix closely associated with these pathways, rather than within the synaptic or metabolic machinery of the neuronal cell bodies themselves.

Immunological Properties and Epitope Mapping of Phosphonoglycosphingolipid Fgl Iib

Antigenic Specificity and Production of FGL-IIb-Specific Antisera

The production of FGL-IIb-specific antisera typically involves immunizing a host animal with the purified FGL-IIb antigen. This process stimulates the animal's immune system to generate a polyclonal antibody response, leading to the production of various antibodies that recognize different epitopes on the antigen. Subsequent immunizations are often performed to enhance both the quantity and affinity of the antigen-specific antibodies. The resulting immune serum, or antiserum, containing these antibodies can then be harvested and, if necessary, further purified for specific research or diagnostic applications.

Identification of Key Structural Determinants for Immunological Reactivity (e.g., Role of Pyruvic Acid Carboxyl Group)

Investigations into the key structural determinants essential for the immunological reactivity of FGL-IIb have highlighted the critical role of its pyruvic acid moiety, specifically the free carboxyl group. Experiments demonstrated that mild acid-methanol treatment of FGL-IIb resulted in the complete abolition of its immunological reactivity. guidetopharmacology.org Significantly, this lost reactivity could be fully restored upon subsequent alkaline hydrolysis. guidetopharmacology.org These findings strongly suggest that the free carboxyl group of the pyruvic acid component within the FGL-IIb structure is an indispensable element for its immunological recognition and activity. This functional group likely forms part of the crucial epitope recognized by the specific antiserum. guidetopharmacology.org

Comparative Immunological Cross-Reactivity with Related Glycosphingolipids (e.g., FGL-I, FGL-IIa, FGL-V, F-9)

The FGL-IIb-specific antiserum was also tested for its reactivity against other phosphonoglycosphingolipids, namely FGL-I, FGL-IIa, FGL-V, and F-9, using Thin-Layer Chromatography (TLC) plates. The results revealed significant immunological cross-reactivity, with the antiserum reacting positively with all these related glycolipids. guidetopharmacology.org This broad reactivity suggests that FGL-I, FGL-IIa, FGL-V, and F-9 share a common epitope with FGL-IIb, likely encompassing the pyruvic acid carboxyl group identified as essential for FGL-IIb's reactivity. guidetopharmacology.org Immunohistochemical observations further supported the specific localization of these glycolipids, including FGL-IIb, predominantly within the nerve bundles of Aplysia. guidetopharmacology.org

The cross-reactivity data are summarized in the table below:

Compound NameReactivity with FGL-IIb Antiserum
Phosphonoglycosphingolipid FGL-IIbReactive
Phosphonoglycosphingolipid FGL-IReactive
Phosphonoglycosphingolipid FGL-IIaReactive
Phosphonoglycosphingolipid FGL-VReactive
Phosphonoglycosphingolipid F-9Reactive

Biosynthetic Pathways and Metabolic Dynamics of Phosphonoglycosphingolipid Fgl Iib

Enzymatic Pathways Involved in Glycosylation and Phosphorylation

The formation of the intricate carbohydrate chain of FGL-IIb proceeds through a series of glycosylation reactions, where monosaccharide units are sequentially added to the growing glycosphingolipid structure. The defined structure of FGL-IIb indicates the involvement of specific glycosyltransferases responsible for forming the β1→4 glucose, β1→3 galactose, α1→3 N-acetylgalactosamine, α1→2 fucose, and again β1→3 galactose linkages wikipedia.org. While the precise glycosyltransferases specific to FGL-IIb biosynthesis in Aplysia kurodai remain to be fully characterized, in general, glycosphingolipid glycosylation is orchestrated by a family of enzymes located within the Golgi apparatus, which determine the structural diversity of the glycan chains uni.luguidetopharmacology.org.

A distinctive feature of FGL-IIb is the presence of a pyruvylated galactose residue, specifically a [3,4-O-(1-carboxyethylidene)]Galactose wikipedia.org. The incorporation of this pyruvic acid moiety is mediated by a pyruvyltransferase enzyme. Research into other pyruvylated glycoconjugates indicates that phosphoenolpyruvate (B93156) (PEP) serves as the donor substrate for this modification, with the reaction typically releasing free phosphate (B84403) nih.govuni.lu. This ketal-pyruvylation event is crucial for the unique immunological reactivity observed with FGL-IIb, suggesting that the free carboxyl group of the pyruvic acid is essential for its biological recognition fishersci.dk.

The defining characteristic of FGL-IIb as a phosphonoglycosphingolipid is the incorporation of a 2-aminoethylphosphonyl (2-AEP) group, which is attached to the 6-position of one of the galactose residues in the oligosaccharide chain wikipedia.org. The enzymatic mechanism for the addition of this phosphonate (B1237965) group to the glycosphingolipid backbone is not explicitly detailed in available literature for FGL-IIb. However, based on the nature of phosphonate biochemistry, it is highly probable that a specific phosphotransferase enzyme facilitates the transfer of 2-AEP to the nascent glycolipid chain, likely utilizing a nucleotide-activated form of 2-AEP, similar to how other phosphonolipids are synthesized.

Precursor Incorporation and Assembly Mechanisms of Complex Glycosphingolipid Structures

The assembly of FGL-IIb begins with the synthesis of its ceramide backbone. This lipid component is formed by the N-acylation of a sphingoid base with a fatty acid wikipedia.org. For FGL-IIb, the major aliphatic components of the ceramide portion include palmitic acid, stearic acid, octadeca-4-sphingenine, and anteisononadeca-4-sphingenine wikipedia.orgnih.gov. The sphingoid base (e.g., sphingosine) is initially synthesized, followed by the attachment of a long-chain fatty acid, forming the ceramide core.

Following the formation of the ceramide, the oligosaccharide chain is constructed through the sequential, step-wise addition of monosaccharide units by respective glycosyltransferases. This process typically occurs in the endoplasmic reticulum and Golgi apparatus, with each sugar added from its nucleotide-sugar donor form uni.lu. The specific sequence of sugar addition for FGL-IIb, as derived from its structure, involves glucose, followed by galactose, N-acetylgalactosamine, fucose, and a terminal galactose unit wikipedia.org.

The distinctive modifications, pyruvylation and 2-AEP addition, are integrated during or after the oligosaccharide assembly. Pyruvylation, involving phosphoenolpyruvate as the donor, is known in some systems to occur on lipid-linked saccharide precursors before the full repeating unit is completed and exported nih.govuni.lu. This suggests that the 3,4-O-(1-carboxyethylidene) modification of the terminal galactose in FGL-IIb would occur at a specific point in its synthesis, once the terminal galactose is in place. Similarly, the 2-aminoethylphosphonyl group is attached to the C-6 position of a galactose residue wikipedia.org, indicating that this phosphorylation event occurs after the incorporation of that specific galactose unit into the growing oligosaccharide chain. The precise timing and cellular compartment for the phosphonate addition in FGL-IIb are yet to be fully characterized, but it is integral to the final complex structure.

Regulation of Biosynthetic Enzymes and Gene Expression in Neural Tissues

The regulation of glycosphingolipid biosynthesis in neural tissues is a dynamic and complex process, essential for proper nervous system development and function. While specific regulatory insights for FGL-IIb are limited, general mechanisms apply to the broader class of glycosphingolipids (GSLs), including phosphonoglycosphingolipids, in neural contexts. The quantity and expression patterns of GSLs, such as gangliosides, in the brain change drastically throughout development guidetopharmacology.org. These changes are primarily regulated through the stage-specific expression of glycosyltransferase genes guidetopharmacology.org. For instance, epigenetic regulation, involving processes like histone acetylation, has been shown to influence the expression of glycosyltransferase genes in neural stem cells, thereby affecting ganglioside synthesis and neuronal differentiation guidetopharmacology.org.

Although direct studies on the regulation of FGL-IIb biosynthetic enzymes or genes in Aplysia kurodai nerve tissues are not extensively documented, it is plausible that similar regulatory mechanisms govern its production. Given FGL-IIb's specific localization within Aplysia nerve bundles and its synthesis in neuronal cell bodies with subsequent axonal transport fishersci.ca, its biosynthesis is likely tightly controlled to meet the specific demands of neural cell structure and function. Changes in the expression levels or activity of the glycosyltransferases, pyruvyltransferases, and phosphotransferases involved in FGL-IIb synthesis would significantly impact its cellular abundance and distribution, thereby influencing its biological roles. Further research is needed to delineate the precise molecular mechanisms that regulate FGL-IIb biosynthesis and its metabolic dynamics in the nervous system of Aplysia.

Comparative Neurobiological Significance of Phosphonoglycosphingolipid Fgl Iib

Functional Analogies and Divergences with Vertebrate Gangliosides in Neural Signaling

Phosphonoglycosphingolipid FGL-IIb, a prominent glycosphingolipid in Aplysia kurodai, exhibits functional characteristics that draw parallels with, yet diverge from, vertebrate gangliosides in the context of neural signaling. nih.gov

Divergences: A primary divergence lies in their chemical composition. Vertebrate gangliosides are characterized by the presence of sialic acid residues, which contribute to their negative charge and their diverse functional specificities. glycosmos.org In contrast, FGL-IIb is a phosphonoglycosphingolipid, incorporating 2-aminoethylphosphonic acid and/or phosphoethanolamine into its structure, setting it apart chemically from the sialylated gangliosides. nih.gov

Furthermore, FGL-IIb is specifically concentrated in the nerve fibers of Aplysia kurodai, with immunohistochemical studies showing distinct staining of nerve bundles by anti-FGL-IIb antiserum. nih.gov While gangliosides are widely distributed in the vertebrate nervous system, their specific cellular and subcellular localizations can vary and influence their functions, such as serving as receptors for bacterial toxins like cholera toxin (CT) and Escherichia coli heat-labile enterotoxins (e.g., LT-IIa and LT-IIb), which bind to specific ganglioside types like GM1, GD1a, and GD1b. avantiresearch.com The unique structural and localization aspects of FGL-IIb in Aplysia suggest specialized roles adapted to the invertebrate nervous system.

Investigations into Putative Roles in Membrane Organization and Cell Recognition

The structural characteristics of this compound imply significant roles in membrane organization and potentially in cell recognition within the Aplysia nervous system. As a glycosphingolipid, FGL-IIb comprises a hydrophobic ceramide moiety embedded within the lipid bilayer and a hydrophilic glycan head moiety extending into the extracellular space. glycosmos.org This amphipathic nature is fundamental to how lipids, including phospholipids (B1166683), spontaneously form stable bilayers that constitute cellular membranes. glycosmos.org

The specific concentration of FGL-IIb in nerve fibers of Aplysia suggests that it contributes to the unique biophysical properties and functional architecture of neuronal membranes in this organism. nih.gov Glycolipids, in general, are known to influence membrane fluidity and stability.

In terms of cell recognition, glycosphingolipids and glycoproteins present on the cell surface serve as crucial markers and receptors, facilitating cell-to-cell communication and identification. For example, they can function as antigens or receptor molecules that bind to specific substances. While direct evidence for FGL-IIb's specific ligands in cell recognition is not detailed in the provided information, its unique carbohydrate structure, which includes pyruvylated galactose at its non-reducing end, suggests a potential role in mediating specific interactions at the neuronal cell surface. nih.gov Such interactions could be vital for processes like neuronal guidance, synaptic adhesion, or selective cell-cell adhesion within the complex neural networks of Aplysia, analogous to how integrin receptors mediate cell adhesion through specific recognition motifs. The distinct immunochemical specificity of anti-FGL-IIb antiserum further supports the idea of FGL-IIb having a unique molecular signature on the cell surface. nih.gov

Modulatory Effects on Intracellular Signaling Cascades (e.g., cAMP-dependent protein kinase activation)

Research findings indicate that glycolipids isolated from Aplysia, which presumably include FGL-IIb given its prominence in nerve fibers, possess the capability to modulate intracellular signaling cascades. Notably, these glycolipids have been shown to activate cAMP-dependent protein kinase (PKA) in rat brain homogenates. nih.gov This suggests a conserved mechanism of action for certain lipid-based signaling molecules, even when their precise structures vary across species.

The activation of cAMP-dependent protein kinase by Aplysia glycolipids is particularly significant. The cAMP-dependent pathway is a ubiquitous signal transduction cascade in eukaryotic cells, central to regulating diverse cellular functions including cell growth, differentiation, gene transcription, and metabolism. This pathway typically involves:

Ligand Binding : An extracellular ligand binds to a G protein-coupled receptor (GPCR).

Adenylyl Cyclase Activation : This activates heterotrimeric G proteins, which in turn stimulate adenylyl cyclase (AC).

cAMP Production : Activated AC converts ATP to cyclic AMP (cAMP), a crucial second messenger.

PKA Activation : Increased intracellular cAMP levels bind to the regulatory subunits of PKA, leading to the dissociation and activation of its catalytic subunits.

Target Phosphorylation : The activated PKA catalytic subunits then phosphorylate various target proteins, eliciting specific cellular responses.

The ability of Aplysia glycolipids, such as FGL-IIb, to directly activate PKA, seemingly in a manner similar but not identical to cAMP itself, hints at a direct interaction with components of this pathway or an upstream modulation that bypasses typical GPCR activation. nih.gov This modulatory effect on cAMP-kinase activation suggests a potential involvement of FGL-IIb in processes vital for neuronal plasticity, such as long-term potentiation of synaptic conductance, which is known to involve cAMP-kinase activation. nih.gov

Evolutionary Perspectives on Unique Phosphonoglycosphingolipid Expression in Invertebrate Nervous Systems

The presence and specific expression of phosphonoglycosphingolipids like FGL-IIb in the nervous system of Aplysia kurodai offer valuable insights into the evolutionary diversification of neural lipids and their functions in invertebrates. nih.gov

A key evolutionary perspective stems from the distinct chemical nature of FGL-IIb. Unlike the sialic acid-containing gangliosides that characterize vertebrate nervous systems, FGL-IIb incorporates 2-aminoethylphosphonic acid and/or phosphoethanolamine. nih.govglycosmos.org This fundamental chemical difference in headgroup composition suggests an independent or divergent evolutionary path in the biosynthesis and utilization of complex lipids for neural functions between protostomes (like Aplysia) and deuterostomes (vertebrates). The core structure of Aplysia phosphonoglycosphingolipids, Gal(β or α)1→3GalNAcα1→3Galβ1→4Glcβ1, with varying phosphonic acid/phosphoethanolamine modifications, further emphasizes this unique biochemical adaptation. nih.gov

The concentration of FGL-IIb exclusively in nerve bundles of Aplysia implies that these specific phosphonoglycosphingolipids are not merely general membrane components but serve specialized roles pertinent to invertebrate neuronal architecture and signaling. nih.gov The evolution of nervous systems across bilateria, while showing morphological diversity, also reveals conserved molecular patterns and developmental mechanisms. Comparative studies of invertebrate nervous systems, particularly at the cellular and molecular levels, are crucial for understanding how neural complexity arose. The identification of numerous other sphingoglycolipids in protostomes further supports the notion that invertebrates have evolved a rich array of distinct lipid structures tailored to their neurobiological needs. nih.gov This diverse lipid landscape likely contributes to the varied functional properties and adaptive capabilities observed in invertebrate neural circuits, which can exhibit modular designs for processes like locomotion and posture that share functional analogies with vertebrates despite differing structural components.

The study of unique compounds like FGL-IIb thus contributes to a broader understanding of how different evolutionary lineages have converged on or diverged in molecular strategies to achieve complex neural signaling and organization.

Emerging Research Directions and Unanswered Questions for Phosphonoglycosphingolipid Fgl Iib

High-Resolution Structural Dynamics and Conformational Studies

Future research directions should employ advanced biophysical techniques to elucidate these aspects:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern high-field NMR, potentially combined with solid-state NMR for membrane-associated studies, could provide atom-level insights into the conformational preferences, inter-molecular interactions, and dynamic states of FGL-IIb. This would be crucial for understanding how its complex carbohydrate and lipid moieties interact and move.

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography: While challenging for lipids, if FGL-IIb can form stable complexes or ordered aggregates, these techniques could offer high-resolution structural snapshots that complement dynamic studies, revealing detailed spatial arrangements.

Understanding these structural dynamics is paramount as the conformational flexibility of complex lipids often dictates their biological activity and interactions with other biomolecules.

Identification and Characterization of Specific Receptors or Binding Partners

FGL-IIb's specific localization within the nerve bundles of Aplysia kurodai suggests a targeted biological role, yet the specific proteins or other molecules it interacts with as receptors or binding partners remain largely unknown oup.com. Early immunological studies demonstrated that a prepared antiserum reacted with FGL-IIb and other phosphonoglycosphingolipids (FGL-I, FGL-IIa, FGL-V, F-9), with the reactivity being dependent on the free carboxyl group of the pyruvic acid oup.com. A 45 kDa protein was also observed to bind to an FGL-IIb antibody column nii.ac.jp. However, these findings point to immunological epitopes and antibody interactions rather than defining endogenous physiological receptors or binding partners that mediate its function in vivo.

Key unanswered questions include:

What are the specific protein receptors or other lipid molecules that FGL-IIb binds to in Aplysia nerve bundles?

Are these interactions homophilic (FGL-IIb to FGL-IIb) or heterophilic (FGL-IIb to other molecules)?

What are the binding affinities and kinetics of these interactions?

How do these interactions contribute to the structural integrity or signaling pathways within the nerve bundles?

Future research should focus on:

Ligand Overlay Assays and Proteomics: Utilizing purified FGL-IIb as a ligand to probe cell surface proteins from Aplysia nerve tissue, followed by mass spectrometry-based proteomics, could identify potential binding partners.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These biophysical techniques can quantitatively characterize the binding kinetics and thermodynamics between FGL-IIb (or its analogs) and candidate receptors/proteins.

Glycolipid-Binding Protein Discovery: Applying advanced biochemical fractionation coupled with affinity chromatography using FGL-IIb as a bait could lead to the isolation and identification of FGL-IIb-binding proteins.

Lipid-Lipid Interaction Studies: Given its lipid nature, FGL-IIb may also form specific associations with other lipids within the membrane, influencing membrane organization and function. Techniques like Förster resonance energy transfer (FRET) or lipidomics could shed light on such interactions.

In Vivo Perturbation Studies for Discerning Definitive Biological Functions

The presence of FGL-IIb specifically in the nerve bundles of Aplysia kurodai strongly implies a biological function, but direct in vivo perturbation studies to definitively discern these functions have not been reported oup.com. The precise physiological role of this unique phosphonoglycosphingolipid in neuronal signaling, development, maintenance, or pathology within Aplysia remains speculative.

Unanswered questions are:

What is the specific physiological role of FGL-IIb in the Aplysia nervous system?

Does FGL-IIb play a role in neuronal development, axonal guidance, myelin formation (if applicable in Aplysia), or synaptic plasticity?

What are the consequences of its absence or altered expression in vivo?

Does the pyruvylated galactose or the phosphono group confer a unique functional advantage?

Future research in this area would involve:

Genetic Manipulation in Aplysia: While challenging for non-model organisms, the development of targeted gene editing tools (e.g., CRISPR-Cas9) for Aplysia could enable knockdown or knockout of genes involved in FGL-IIb synthesis, allowing for the observation of phenotypic changes in neuronal function or behavior.

Pharmacological Interventions: Developing specific inhibitors or synthetic analogs of FGL-IIb, if feasible, could be used to perturb its function in vivo and observe the resulting biological effects.

Functional Assays: Employing in vivo electrophysiological recordings, behavioral assays, or morphological analyses of Aplysia nervous tissue after FGL-IIb manipulation could provide insights into its functional contribution. For instance, observing changes in nerve impulse propagation or learning and memory behaviors, which are well-studied in Aplysia, could reveal its impact.

Advanced Methodological Development for Trace Analysis and Imaging

The initial detection and isolation of FGL-IIb relied on methods such as two-dimensional thin layer chromatography (TLC) and Iatrobeads column chromatography nih.govoup.com. While effective for bulk isolation and initial characterization, these techniques may not be sensitive or specific enough for trace analysis or in vivo imaging of FGL-IIb within complex biological environments. The ability to visualize and quantify FGL-IIb with high spatial and temporal resolution in situ would revolutionize the understanding of its distribution, dynamics, and interactions at a cellular and subcellular level.

Critical unanswered questions include:

What are the most sensitive and specific methods for detecting FGL-IIb at trace levels in biological samples?

Can FGL-IIb be non-invasively imaged in vivo within the Aplysia nervous system or other relevant tissues?

How can the precise subcellular localization of FGL-IIb be mapped?

Emerging methodological developments that could be adapted for FGL-IIb include:

Mass Spectrometry Imaging (MSI): Techniques like MALDI-MSI or DESI-MSI could provide detailed spatial distributions of FGL-IIb directly from tissue sections, allowing for precise localization within nerve bundles and potentially even within specific neuronal substructures.

Advanced Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Developing highly sensitive and specific LC-MS/MS methods would enable the accurate quantification of FGL-IIb from minute biological samples, crucial for comparative studies or tracing its metabolism.

Antibody-based Probes for Fluorescence Imaging: While an antiserum against FGL-IIb exists oup.com, further development of highly specific and high-affinity antibodies, potentially conjugated with fluorescent dyes (e.g., in the near-infrared region for deeper tissue penetration), could enable live-cell or in vivo fluorescence imaging of FGL-IIb. This would allow for dynamic observation of its localization during various physiological processes.

Click Chemistry-based Labeling: If FGL-IIb biosynthesis can be intercepted or its precursors modified, "tagging" FGL-IIb with bio-orthogonal functional groups and then using click chemistry with fluorescent reporters could provide a powerful tool for in situ visualization and biochemical purification of FGL-IIb-containing complexes.

These advanced analytical and imaging techniques would be indispensable for transitioning FGL-IIb research from basic structural characterization to a comprehensive understanding of its dynamic behavior and nuanced biological roles.

Q & A

Basic: How is FGL-IIb identified and localized in Aplysia kurodai tissues?

Answer:
FGL-IIb is identified using two-dimensional thin-layer chromatography (2D-TLC) for initial separation, followed by immunohistochemistry with polyclonal antisera raised against the glycolipid . Localization studies on cryostat sections of Aplysia nervous tissue reveal FGL-IIb is exclusive to nerve bundles , with no staining observed in neuronal cell bodies or non-neural tissues . Confirmation of glycolipid-specific staining is achieved through Western blot analysis of chloroform-methanol extracts, which retains antigenicity even after lipid extraction .

Basic: What is the structural composition of FGL-IIb?

Answer:
FGL-IIb has a complex structure:

  • Core structure:
    3,4-O-(1-carboxyethylidene)Galβ1→3GalNAcα1→3(Fucα1→2)(2-aminoethylphosphonyl→6)Galβ1→4Glcβ1→1ceramide .
  • Key modifications:
    • Pyruvic acid forms a cyclic ketal with galactose residues, critical for antiserum reactivity .
    • Ceramide portion contains palmitic acid (75%), stearic acid (22%), and sphingoid bases (e.g., octadeca-4-sphingenine) .
      Structural elucidation relies on NMR spectroscopy for stereochemical analysis and mass spectrometry for confirming sugar and phosphonate linkages .

Advanced: What experimental approaches resolve structural ambiguities in phosphonoglycosphingolipids like FGL-IIb?

Answer:

  • Contradiction management:
    • Mild acid-methanol treatment hydrolyzes pyruvate ketals, abolishing antiserum reactivity; alkaline hydrolysis restores it, confirming the pyruvate epitope’s role .
    • Comparative TLC with related glycolipids (e.g., FGL-IIa, SGL-II) identifies shared epitopes and metabolic intermediates .
  • Advanced spectroscopy:
    • ²H-NMR and COSY experiments resolve steric interactions in the glycosyl backbone .
    • High-resolution MALDI-TOF validates ceramide heterogeneity .

Advanced: How do cross-reactivities with antisera complicate FGL-IIb’s immunological characterization?

Answer:
Antisera against FGL-IIb cross-react with other phosphonoglycosphingolipids (e.g., FGL-I, FGL-V) due to shared pyruvate-carboxyl epitopes . To mitigate misinterpretation:

  • Epitope mapping via competitive ELISA using synthetic pyruvate-modified oligosaccharides isolates FGL-IIb-specific signals .
  • Immunoblot normalization with lipid-specific stains (e.g., orcinol for sugars) distinguishes true antigenicity from non-specific binding .

Advanced: What metabolic relationships exist between FGL-IIb and other Aplysia glycolipids?

Answer:
FGL-IIb is metabolically linked to SGL-II (a diphosphonoglycosphingolipid) via 2-aminoethylphosphonate (AEP) transferase activity :

  • Isotopic labeling (e.g., ³²P-AEP) traces AEP incorporation into FGL-IIb’s ceramide moiety .
  • Enzymatic assays using Aplysia homogenates show sequential glycosylation and phosphonate addition, with FGL-IIb as an intermediate in SGL-II biosynthesis .

Advanced: How can researchers reconcile conflicting structural data across studies on invertebrate glycolipids?

Answer:

  • Methodological harmonization:
    • Standardize extraction protocols (e.g., silicic acid chromatography vs. solvent partitioning) to minimize lipid loss .
    • Use consensus structural descriptors (e.g., IUPAC-IUBMB nomenclature) to align reporting .
  • Data validation:
    • Inter-laboratory reproducibility studies for NMR and MS data .
    • Phylogenetic comparisons to assess if structural variations are species-specific or methodological artifacts .

Advanced: What functional insights does FGL-IIb’s nerve bundle-specific localization provide?

Answer:

  • Hypothesized roles:
    • Axonal insulation: Pyruvate-modified glycans may stabilize membrane microdomains in nerve bundles .
    • Cell-cell recognition: FGL-IIb’s epitope could mediate interspecies signaling in marine ecosystems .
  • Experimental validation:
    • Knockdown models using RNAi targeting AEP synthases to assess neural dysfunction .
    • In vitro neurite outgrowth assays with FGL-IIb-coated substrates .

Advanced: What are the challenges in synthesizing FGL-IIb analogs for functional studies?

Answer:

  • Synthetic hurdles:
    • Stereoselective formation of the 3,4-O-(1-carboxyethylidene)Gal moiety requires chiral catalysts .
    • Phosphonate coupling to ceramide demands anhydrous conditions to prevent hydrolysis .
  • Workarounds:
    • Chemoenzymatic synthesis using glycosyltransferases from Aplysia extracts .
    • Semi-synthetic approaches combining natural ceramide with synthetic glycan headgroups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.